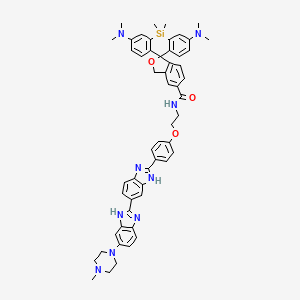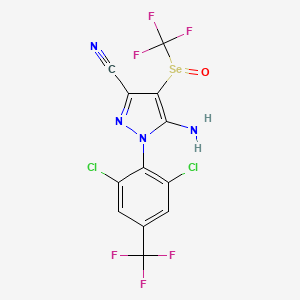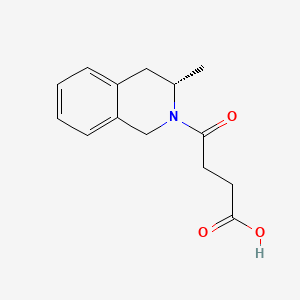
MIQ-N-succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MIQ-N-succinate is synthesized by combining MIQ with succinic anhydride . The reaction typically involves the formation of a bond between the carboxylic acid group of succinic anhydride and the amine group of MIQ, resulting in the formation of this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
MIQ-N-succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
MIQ-N-succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a hapten in the study of chemical reactions and mechanisms
Biology: Employed in immunological studies to understand the interaction between haptens and carrier proteins
Medicine: Investigated for its potential use in vaccine development and drug delivery systems
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
MIQ-N-succinate exerts its effects by attaching to lysine residues on carrier proteins through its carboxylic acid end group . This attachment allows the compound to act as a hapten, eliciting an immune response when combined with a carrier protein . The molecular targets and pathways involved include the immune system’s recognition and response to the hapten-carrier protein complex .
Comparison with Similar Compounds
Similar Compounds
MIQ: The parent compound of MIQ-N-succinate, used in similar research applications
Succinic Anhydride: A component of this compound, used in various chemical reactions
Uniqueness
This compound is unique due to its specific structure, which allows it to attach to lysine residues on carrier proteins, making it an effective hapten for immunological studies . This property distinguishes it from other similar compounds that may not have the same ability to elicit an immune response .
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[(3S)-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17NO3/c1-10-8-11-4-2-3-5-12(11)9-15(10)13(16)6-7-14(17)18/h2-5,10H,6-9H2,1H3,(H,17,18)/t10-/m0/s1 |
InChI Key |
YOLSUCKGWNBIMU-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2CN1C(=O)CCC(=O)O |
Canonical SMILES |
CC1CC2=CC=CC=C2CN1C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)

![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)
![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)
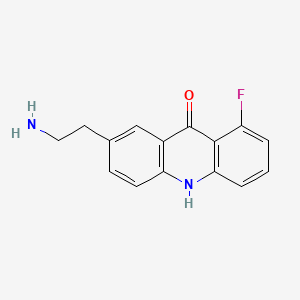
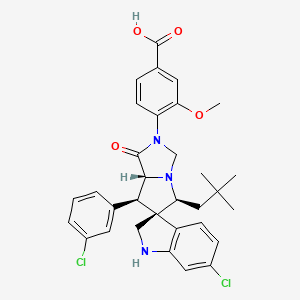
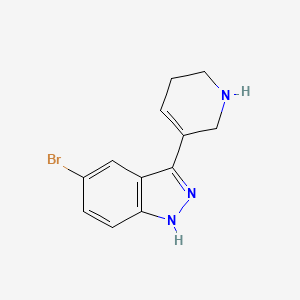


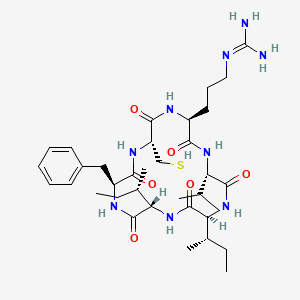
![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
